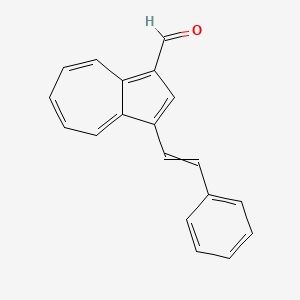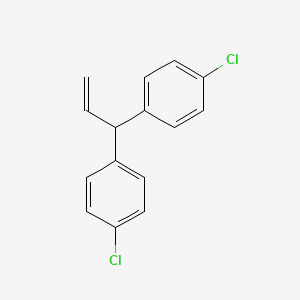![molecular formula C11H23NOS B12529532 Morpholine, 4-[6-(methylthio)hexyl]- CAS No. 727389-09-5](/img/structure/B12529532.png)
Morpholine, 4-[6-(methylthio)hexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[6-(methylthio)hexyl]- is a chemical compound with the molecular formula C11H23NOS. It is a derivative of morpholine, a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The compound is characterized by the presence of a 6-(methylthio)hexyl group attached to the nitrogen atom of the morpholine ring. This structural modification imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[6-(methylthio)hexyl]- typically involves the reaction of morpholine with 6-(methylthio)hexyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the morpholine nitrogen.
Industrial Production Methods
Industrial production of Morpholine, 4-[6-(methylthio)hexyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-[6-(methylthio)hexyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkylated or N-acylated morpholine derivatives.
Aplicaciones Científicas De Investigación
Morpholine, 4-[6-(methylthio)hexyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[6-(methylthio)hexyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the 6-(methylthio)hexyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, which lacks the 6-(methylthio)hexyl group.
Thiomorpholine: A similar compound where the oxygen atom in the morpholine ring is replaced by a sulfur atom.
N-alkylated Morpholines: Compounds with various alkyl groups attached to the nitrogen atom of the morpholine ring.
Uniqueness
Morpholine, 4-[6-(methylthio)hexyl]- is unique due to the presence of the 6-(methylthio)hexyl group, which imparts distinct chemical and physical properties. This structural feature can enhance the compound’s reactivity, binding affinity, and selectivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
727389-09-5 |
|---|---|
Fórmula molecular |
C11H23NOS |
Peso molecular |
217.37 g/mol |
Nombre IUPAC |
4-(6-methylsulfanylhexyl)morpholine |
InChI |
InChI=1S/C11H23NOS/c1-14-11-5-3-2-4-6-12-7-9-13-10-8-12/h2-11H2,1H3 |
Clave InChI |
IVMQKONSUZJKKQ-UHFFFAOYSA-N |
SMILES canónico |
CSCCCCCCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


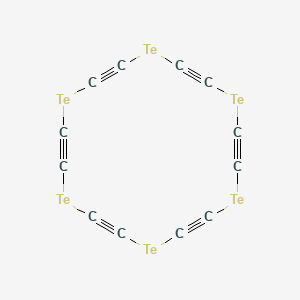

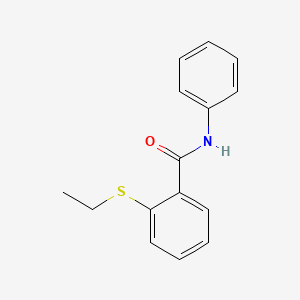
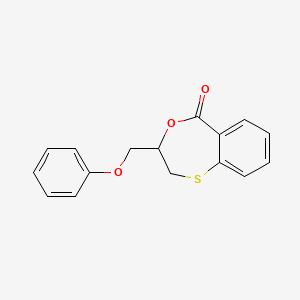
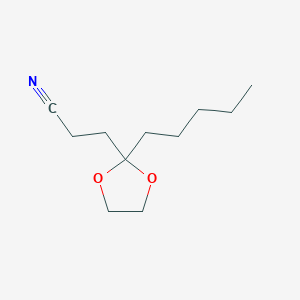
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
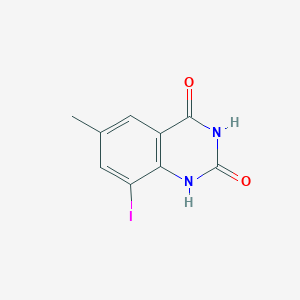
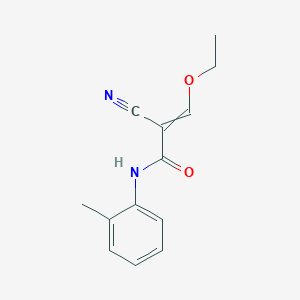

![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)

![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
